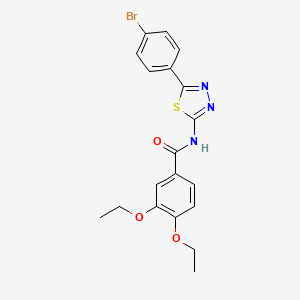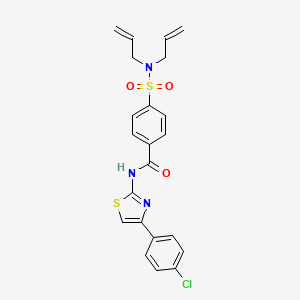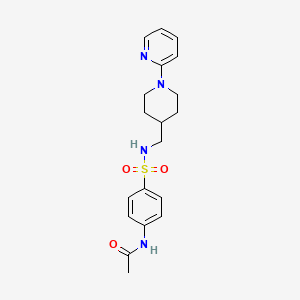![molecular formula C21H17FN6O2 B2376508 3-(4-フルオロフェニル)-5-メチル-9-(2-メチルベンジル)-5H-[1,2,4]トリアゾロ[4,3-e]プリン-6,8(7H,9H)-ジオン CAS No. 921578-04-3](/img/structure/B2376508.png)
3-(4-フルオロフェニル)-5-メチル-9-(2-メチルベンジル)-5H-[1,2,4]トリアゾロ[4,3-e]プリン-6,8(7H,9H)-ジオン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-fluorophenyl)-5-methyl-9-(2-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a purine ring system, substituted with a fluorophenyl group, a methyl group, and a methylbenzyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
科学的研究の応用
3-(4-fluorophenyl)-5-methyl-9-(2-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, making it an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to a halt in cell proliferation . The compound’s interaction with CDK2 is facilitated by essential hydrogen bonding with Leu83 .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption in the cell cycle can lead to apoptosis, or programmed cell death .
Result of Action
The compound’s action results in significant cytotoxic activities against certain cell lines, including MCF-7 and HCT-116 . It also induces alterations in cell cycle progression and apoptosis within HCT cells .
生化学分析
Biochemical Properties
Similar compounds have been found to interact with various enzymes and proteins . For instance, some pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been identified as novel CDK2 inhibitors .
Cellular Effects
Similar compounds have shown significant inhibitory effects on the growth of various cell lines . For example, some compounds have shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines .
Molecular Mechanism
Similar compounds have been found to inhibit CDK2/cyclin A2, which could potentially explain their anti-proliferative effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-5-methyl-9-(2-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazole ring.
Purine Ring Construction: The triazole ring is then fused with a purine ring system through a series of condensation reactions.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.
化学反応の分析
Types of Reactions
3-(4-fluorophenyl)-5-methyl-9-(2-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
類似化合物との比較
Similar Compounds
- 3-(4-chlorophenyl)-5-methyl-9-(2-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione
- 3-(4-bromophenyl)-5-methyl-9-(2-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione
Uniqueness
The uniqueness of 3-(4-fluorophenyl)-5-methyl-9-(2-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione lies in its specific substitution pattern, which can confer distinct biological activities and chemical properties compared to its analogs. The presence of the fluorophenyl group, in particular, may enhance its binding affinity to certain molecular targets or alter its pharmacokinetic profile.
特性
IUPAC Name |
8-(4-fluorophenyl)-1-methyl-5-[(2-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN6O2/c1-12-5-3-4-6-14(12)11-27-16-18(29)23-21(30)26(2)19(16)28-17(24-25-20(27)28)13-7-9-15(22)10-8-13/h3-10H,11H2,1-2H3,(H,23,29,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFZLFRKLPINQLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=C(N(C(=O)NC3=O)C)N4C2=NN=C4C5=CC=C(C=C5)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(furan-2-ylmethyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2376426.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1,4-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2376433.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide](/img/structure/B2376435.png)

![4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine](/img/structure/B2376437.png)
![2-(3,4-dimethoxyphenyl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2376441.png)


![3-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-2H-indazol-2-yl]butanenitrile](/img/structure/B2376444.png)

![2-bromo-6-methyl-N-[1-(2-methylpiperidin-1-yl)-1-oxopropan-2-yl]pyridine-3-carboxamide](/img/structure/B2376446.png)


